1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
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Overview
Description
“1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol” is a compound that belongs to the class of 2-aminothiazoles . These are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazoles involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are evaluated for their antibacterial potential against multi-drug resistant clinical isolates, and their minimum inhibitory concentration (MIC) values are determined .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Flavor Chemistry in Foods
Research into branched aldehydes, which share a similar structural relevance to 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, has shown that compounds like 2-methyl propanal and 2- and 3-methyl butanal play crucial roles in the flavor profiles of many food products. These compounds are produced from amino acids and contribute significantly to the flavors of both fermented and non-fermented foods. Understanding the production and degradation pathways of these aldehydes is essential for controlling the formation of desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Synthesis of Biologically Active Molecules
The synthesis and transformations of benzothiazole derivatives, including 2-amino and 2-mercapto substituted benzothiazoles, have been extensively reviewed. These compounds are recognized for their biological activity and industrial demand. The functionalization of the benzothiazole moiety allows for its use as a building block in organic synthesis, contributing to the development of new drugs and materials. This research underscores the importance of thiazole derivatives in medicinal chemistry and their potential applications in creating pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).
Antimicrobial Applications
Chitosan, an aminopolysaccharide, has been explored for its antimicrobial potential. While not directly related to this compound, the study of chitosan's chemical structure and antimicrobial mode of action provides insights into how similar compounds with amino groups and high charge density could be utilized in antimicrobial systems. These findings highlight the broader potential of aminopolysaccharides and related compounds in both food and pharmaceutical formulations to combat microbial growth (Raafat & Sahl, 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . For example, some thiazole derivatives have been found to inhibit enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For instance, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
The synthesized compounds showed moderate to significant antibacterial and antifungal potential . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.
Properties
IUPAC Name |
1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-4(10)7(8)6-3-11-5(2)9-6/h3-4,7,10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLCFNGVMRGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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